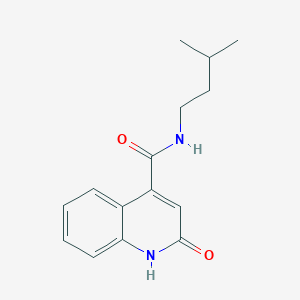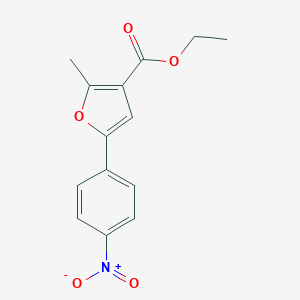
Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate
Descripción general
Descripción
5-Phenyl-furan-2-carboxylic acids have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis . Furan derivatives are not only important building blocks in organic chemistry, but also natural products found in various natural sources, most in plants, algae, and microorganisms, and structural motifs in biologically active molecules .
Synthesis Analysis
Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .
Molecular Structure Analysis
The conformation of the molecule, with the fluorine atom oriented towards the base of the furan ring, is stabilized by a non-traditional intramolecular CH-F bond .
Chemical Reactions Analysis
The reactions of sulfur ylides and alkynes were also applied in the synthesis of furan derivatives . One interesting and powerful method to construct the furan motif was designed through the precious metal gold-catalyzed addition of sulfur ylides to terminal alkynes in an inter- or intra-molecular reaction .
Aplicaciones Científicas De Investigación
Thermodynamic Properties in Solutions : A study by Sobechko et al. (2021) focused on the thermodynamic properties of solutions containing 5-(4-nitrophenyl)furan-2-carboxylic acid in ethyl acetate. They determined enthalpies and entropies of dissolution and mixing for these solutions, establishing a correlation between the solubility of carboxyl-containing substances and their melting points (Sobechko et al., 2021).
Synthesis and Chemical Reactions : Tanaka et al. (1979) described the synthesis of 4H-furo[3,2-b]indole derivatives from ethyl 5-(2-nitrophenyl)-2-furoates, which are related to the specified compound. These processes are significant for the preparation of various complex organic molecules (Tanaka et al., 1979).
Antimicrobial and Antioxidant Activity : Devi et al. (2010) investigated the antimicrobial and antioxidant activities of derivatives of Ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate. This study highlights the potential of such compounds in pharmaceutical applications, particularly in the development of new antimicrobial and antioxidant agents (Devi et al., 2010).
Analytical and Spectral Studies : Patel (2020) conducted research on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. These ligands were used to create metal complexes and study their antimicrobial activity, emphasizing the significance of such compounds in coordination chemistry and medicinal applications (Patel, 2020).
Antimycobacterial Agents : Mori et al. (2022) examined a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid as part of a class of antimycobacterial agents. Their study involved the analysis of crystal structures and NMR data, contributing to the understanding of the structure-activity relationships of these compounds (Mori et al., 2022).
Direcciones Futuras
The continuous spread of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) infections has been impacting clinical outcomes in recent years . In this context, the discovery of new drugs that act on unexplored molecular targets represents a necessity as well as a challenge for the scientific community .
Propiedades
IUPAC Name |
ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-3-19-14(16)12-8-13(20-9(12)2)10-4-6-11(7-5-10)15(17)18/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFJPHGCPKKPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372457 | |
| Record name | Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate | |
CAS RN |
175276-69-4 | |
| Record name | 3-Furancarboxylic acid, 2-methyl-5-(4-nitrophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



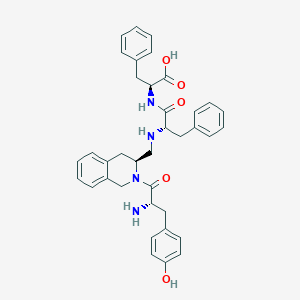
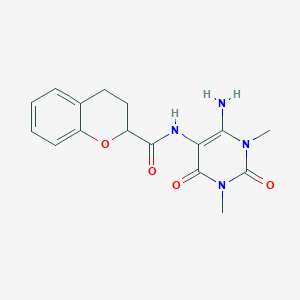
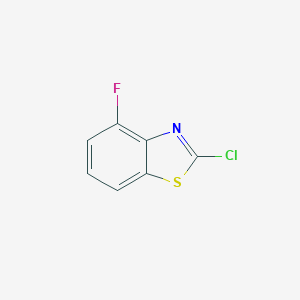
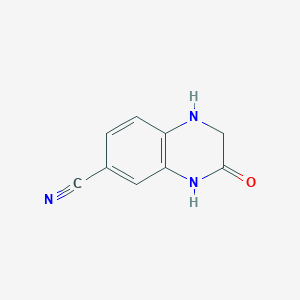
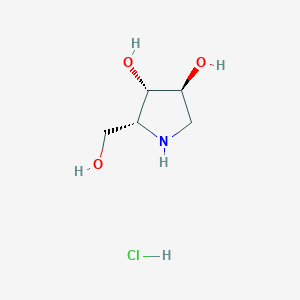
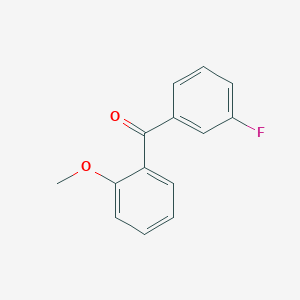
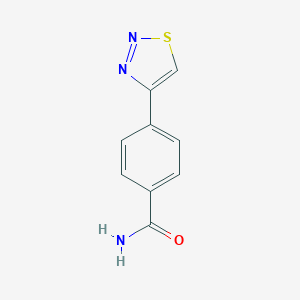

![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)
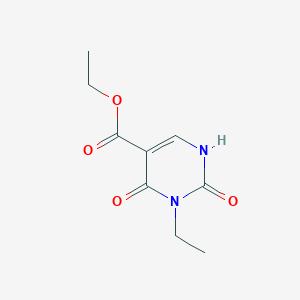
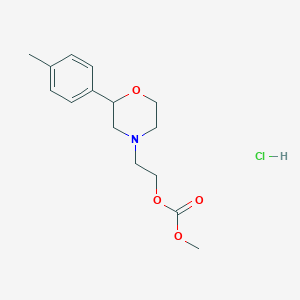
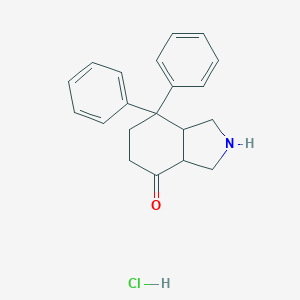
![tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate](/img/structure/B64170.png)
